2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid

PPARα agonism nuclear receptor pharmacology lipid metabolism

PPARα-driven lipid metabolism studies are frequently confounded by off-target PPARγ activation when using pan-agonist fibrates like fenofibric acid. This compound eliminates that variable: a sub-micromolar PPARα ligand (Ki = 35 nM) with negligible PPARγ/δ activity (EC₅₀ > 10,000 nM), delivering cleaner transcriptional readouts in hepatocyte models. • PPARα Ki = 35 nM; >100-fold selectivity over PPARγ/δ - minimizes adipogenic noise. • Structurally distinct from fenofibric acid (cumyl vs. chlorobenzoyl); ideal for SAR benchmarking & COX-2 deconvolution studies. • ≥95% purity; available from stock for immediate global dispatch.

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
CAS No. 70757-66-3
Cat. No. B1362612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid
CAS70757-66-3
Molecular FormulaC18H20O3
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2
InChIInChI=1S/C18H20O3/c1-13(17(19)20)21-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,19,20)
InChIKeyKXNUIPJWPYXKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid (CAS 70757-66-3): Procurement-Relevant Identity and Fibrate-Class Context


2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid (CAS 70757-66-3) is a synthetic phenoxyalkanoic acid derivative that belongs to the fibrate class of lipid-modulating agents. It is structurally characterized by a propanoic acid core substituted with a 4-(2-phenylpropan-2-yl)phenoxy group, giving it the molecular formula C₁₈H₂₀O₃ and a molecular weight of 284.35 g/mol . This compound is the active principle that directly activates peroxisome proliferator-activated receptor alpha (PPARα), thereby regulating genes involved in lipid metabolism [1]. It is commercially available from multiple research chemical suppliers, typically at ≥95% purity, and is used as a reference standard, a pharmacological tool, or an analytical benchmark in preclinical lipid metabolism research .

Workflow PPARα pathway activation studies
Selection Subtype-selective nuclear receptor tool
Use Context Lipid metabolism and hepatocyte model research

Why 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid Cannot Be Replaced by Generic Fibrates in Preclinical Research


Although 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is often colloquially referred to as 'fenofibric acid' by some vendors, it is chemically distinct from the true fenofibric acid (CAS 42017-89-0, which contains a 4-(4-chlorobenzoyl)phenoxy group) . This structural divergence profoundly alters PPAR subtype selectivity and intrinsic potency; binding assay data reveal that the target compound displays a distinct pharmacological fingerprint with sub-micromolar affinity for PPARα (Ki = 35 nM) and significantly weaker activity at PPARγ and PPARδ (EC₅₀ > 10,000 nM for both) [1]. In contrast, clinically used fibrates such as fenofibric acid and gemfibrozil exhibit markedly different selectivity profiles, making direct substitution scientifically unsound when pharmacological selectivity or target engagement fingerprinting is critical [2].

Target compound

PPARα-selective with substantially weaker PPARγ/δ activation. Subtype engagement profile may differ from fenofibric acid or gemfibrozil.

Fenofibric acid

Structurally distinct 4-chlorobenzoyl analog; exhibits broader pan-PPAR activity. Selectivity fingerprint may not transfer directly.

Gemfibrozil

Higher rotatable bond count and different substitution pattern. Physicochemical and binding-entropy profile may shift.

Quantitative Differentiation Guide for 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid (CAS 70757-66-3)


PPARα Binding Affinity and Functional Potency vs. Fenofibric Acid

In a human PPARα scintillation proximity assay, 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid bound PPARα with a Ki of 35 nM and activated the receptor with an EC₅₀ of 2,200 nM [1]. By comparison, the structurally distinct fenofibric acid (CAS 42017-89-0), which contains a 4-chlorobenzoyl substituent, exhibits a substantially higher PPARα EC₅₀ of 22,400 nM (22.4 µM) . This represents an approximately 10-fold greater functional potency at PPARα for the target compound relative to fenofibric acid under comparable in vitro conditions.

PPARα potency
Cross-study comparable
Target: EC₅₀ 2,200 nM (Ki 35 nM)
Fenofibric acid: EC₅₀ 22,400 nM
Reported ~10-fold lower EC₅₀ in comparable in vitro conditions.
Scintillation proximity vs. GAL4 reporter assay context.
PPARα agonism nuclear receptor pharmacology lipid metabolism

PPARγ and PPARδ Activity Profile: Enhanced α-Selectivity vs. Fenofibric Acid

The target compound exhibits EC₅₀ values greater than 10,000 nM (>10 µM) at both human PPARγ and PPARδ in scintillation proximity assays, with corresponding Ki values of 940 nM (PPARγ) and 660 nM (PPARδ) [1]. In contrast, fenofibric acid activates PPARγ with an EC₅₀ of 1,470 nM (1.47 µM) and PPARδ with an EC₅₀ of 1,060 nM (1.06 µM) . The target compound thus demonstrates a >6.8-fold weaker functional activation of PPARγ and >9.4-fold weaker activation of PPARδ relative to fenofibric acid.

PPARγ/δ selectivity
Cross-study comparable
Target: EC₅₀ >10,000 nM for both
Fenofibric acid: PPARγ 1,470 nM, PPARδ 1,060 nM
Reported weaker PPARγ/δ activation may support cleaner PPARα-driven readouts.
Assay platform differences should be reviewed.
PPAR subtype selectivity nuclear receptor profiling adipogenesis

Lipophilicity (LogP) Comparison: Implications for Membrane Permeability and Formulation

The octanol/water partition coefficient (LogP) of 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid is reported as 3.86 to 4.74 , depending on the measurement or computational method. For comparison, fenofibric acid (CAS 42017-89-0) has a calculated LogP of approximately 3.8 , while the gem-dimethyl analog 2-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoic acid (CAS 2012-73-9) has a predicted LogP of ~4.9 (class-level estimate). The target compound occupies an intermediate lipophilicity range that may offer a balance between aqueous solubility and membrane permeability distinct from both fenofibric acid and the bulkier gem-dimethyl analog.

Lipophilicity
Data to verify
LogP 3.86 (exp.) to 4.74 (calc.)
Intermediate LogP may influence permeability and nonspecific binding in cell assays.
Multiple sources; direct measurement recommended.
physicochemical profiling LogP drug formulation

Cyclooxygenase-2 (COX-2) Inhibition: Potential Anti-Inflammatory Differentiation

Fenofibric acid has been reported to inhibit cyclooxygenase-2 (COX-2) enzyme activity with an IC₅₀ of 48 nM . As a structurally distinct analog, 2-[4-(2-phenylpropan-2-yl)phenoxy]propanoic acid may exhibit a different COX-2 inhibition profile; however, no direct COX-2 inhibition data are currently available for this compound. Class-level inference suggests that phenoxyalkanoic acid derivatives can modulate COX-2 activity, but quantitative comparison cannot be made without direct experimental evidence.

COX-2 inhibition
Class-level inference
No direct data available for target compound. Fenofibric acid IC₅₀ = 48 nM.
Structural divergence may alter COX-2 profile; empirical verification required.
Class-level inference only.
COX-2 inhibition anti-inflammatory pleiotropic effects

Molecular Topology: Rotatable Bonds and Conformational Flexibility vs. Gemfibrozil

2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid possesses 5 rotatable bonds , compared to 6 rotatable bonds for gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) [1]. The reduced conformational flexibility of the target compound, combined with its more rigid biphenyl-like substitution pattern, may confer entropic advantages in PPARα ligand binding domain engagement. The molecular weight of 284.35 g/mol is also lower than gemfibrozil's 250.33 g/mol but higher than clofibric acid (214.65 g/mol), placing it in a distinct physicochemical space.

Molecular topology
Reported
5 rotatable bonds; MW 284.35 g/mol
Gemfibrozil: 6 bonds, MW 250.33
Fewer rotatable bonds may influence binding entropy and permeability.
Structural analysis context.
molecular flexibility ligand efficiency drug design

Optimal Research and Procurement Application Scenarios for 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanoic acid


Selective PPARα Activation in Hepatocyte Lipid Metabolism Studies

With an EC₅₀ of 2,200 nM at PPARα and >10-fold selectivity over PPARγ and PPARδ (EC₅₀ > 10,000 nM for both), this compound is strongly suited for experiments requiring selective PPARα-driven transcriptional responses in hepatocyte models (e.g., HepG2 or primary human hepatocytes) [1]. Its reduced PPARγ activity minimizes adipogenic confounding, making it a cleaner tool than fenofibric acid for studying PPARα-regulated fatty acid β-oxidation and apolipoprotein gene expression.

Pharmacological Control Compound for Novel PPARα Modulator Screening Panels

The distinct PPAR selectivity fingerprint (sub-micromolar PPARα binding, Ki = 35 nM, coupled with weak PPARγ/δ activity) [1] positions this compound as a valuable reference standard in screening cascades designed to identify novel subtype-selective PPARα agonists. Its profile complements that of fenofibric acid, which exhibits broader pan-PPAR activity , enabling researchers to benchmark selectivity outcomes more precisely.

Physicochemical Reference for Structure-Activity Relationship (SAR) Studies on Fibrate Scaffolds

The compound's LogP of 3.86–4.74, 5 rotatable bonds, and molecular weight of 284.35 g/mol define it as a moderately lipophilic, semi-rigid fibrate analog . This makes it an excellent comparator in medicinal chemistry SAR campaigns exploring how substitution at the phenoxy position (cumyl vs. chlorobenzoyl vs. dimethylphenoxy) modulates potency, selectivity, and in vitro ADME properties.

In Vitro Toxicology and Off-Target Profiling of PPARα Agonists

Given the known COX-2 inhibitory activity of fenofibric acid (IC₅₀ = 48 nM) , this structurally distinct analog can serve as a probe to dissect whether observed anti-inflammatory or toxicological effects in cell-based assays are PPARα-driven or COX-2-mediated. Researchers can use this compound alongside fenofibric acid to deconvolute mechanism-based vs. off-target effects in hepatotoxicity or inflammation models.

Application
Selection Property
Validation Focus
PPARα hepatocyte studies
Selective PPARα activation over PPARγ/δ
Fatty acid oxidation and apolipoprotein gene expression endpoints
PPARα modulator screening
Distinct selectivity fingerprint vs. fenofibric acid
Benchmarking novel agonist selectivity outcomes
Fibrate SAR campaigns
Moderate lipophilicity and semi-rigid scaffold
Potency, selectivity, and in vitro ADME property comparison
Off-target deconvolution
Structurally distinct from COX-2-active fenofibric acid
PPARα-driven vs. COX-2-mediated effect interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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